N-Methyl-N-vinylpyridin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
N-ethenyl-N-methylpyridin-4-amine |
InChI |
InChI=1S/C8H10N2/c1-3-10(2)8-4-6-9-7-5-8/h3-7H,1H2,2H3 |
InChI Key |
LXDGPAYJTOZEGL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=C)C1=CC=NC=C1 |
Origin of Product |
United States |
Methodological Advancements in the Synthesis of N Methyl N Vinylpyridin 4 Amine and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for N-Methyl-N-vinylpyridin-4-amine Architectures
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials. For this compound, key disconnections can be envisioned at several points in the molecule, guiding the synthetic strategy.
A primary disconnection strategy involves cleaving the C-N bond of the vinyl group and the N-methyl bond. This leads to three key synthons: a 4-aminopyridine (B3432731) core, a vinyl group equivalent, and a methyl group equivalent. Another approach could involve disconnecting the pyridine (B92270) ring itself, although this is generally a more complex route. The choice of disconnection often depends on the availability and reactivity of the corresponding synthetic equivalents. advancechemjournal.com
Common Retrosynthetic Approaches:
Disconnection of the N-vinyl bond: This is a common strategy, leading back to N-methyl-4-aminopyridine and a vinylating agent.
Disconnection of the N-methyl bond: This approach would start from N-vinylpyridin-4-amine, which would then be methylated.
Disconnection of the C4-amino bond: This would involve synthesizing a 4-substituted pyridine and then introducing the methylvinylamino group.
Pyridine Ring Synthesis: Building the pyridine ring from acyclic precursors, such as in the Hantzsch or Knorr pyridine synthesis, is also a possibility, though often less direct for this specific target. advancechemjournal.com
Contemporary Synthetic Pathways to this compound
Modern synthetic methods aim for high efficiency and selectivity. The following sections detail strategies for constructing the different parts of the this compound molecule.
Strategies for the Elaboration and Functionalization of the Pyridine Core
The functionalization of the pyridine ring is a critical step. Directing groups and specific reaction conditions are often necessary to achieve the desired substitution pattern.
Recent advances in C-H functionalization have provided new ways to directly introduce alkyl or other groups onto the pyridine ring, sometimes bypassing the need for pre-functionalized starting materials. nih.gov For instance, Minisci-type reactions can be used for radical alkylation, although regioselectivity can be a challenge. nih.gov To overcome this, blocking groups can be employed to direct the functionalization to a specific position. nih.gov
Methodologies for the Introduction and Transformation of the Vinyl Moiety
The introduction of the vinyl group is a key transformation. Several methods exist, each with its own advantages and limitations.
One common method for synthesizing vinylpyridines is the condensation of a methylpyridine with formaldehyde. wikipedia.org For example, 4-vinylpyridine (B31050) can be prepared from 4-methylpyridine (B42270) and paraformaldehyde. google.com Another approach involves the elimination reaction of a suitable precursor, such as a 2-hydroxyethylpyridine derivative. google.com The absence of a vinyl group signal in spectroscopic analysis (e.g., FTIR) can confirm the successful polymerization or transformation of the vinyl group. mdpi.com
Targeted Approaches for N-Methylation of Pyridin-4-amine Derivatives
N-methylation of pyridin-4-amine derivatives is a crucial step in the synthesis of the target molecule. Traditional methylating agents like methyl iodide are effective but can be hazardous. nih.gov
Greener alternatives are being explored, such as using methanol (B129727) as a methylating agent with a catalyst. nih.gov Solid-phase synthesis techniques have also been employed for the systematic N-methylation of peptide analogs, which could be adapted for this synthesis. nih.gov The quaternization of poly(4-vinylpyridine) with methyl iodide is a well-established reaction, demonstrating the reactivity of the pyridine nitrogen towards methylation. nih.gov
Atom-Economical and Cascade Reaction Sequences in Synthesis
Atom economy is a principle of green chemistry that emphasizes maximizing the incorporation of all materials used in the process into the final product. msu.eduresearchgate.net Cascade reactions, where multiple bond-forming events occur in a single pot, are highly desirable as they reduce waste and improve efficiency. rasayanjournal.co.indicp.ac.cn
For example, a four-component reaction has been developed for the synthesis of thieno[2,3-d]pyrimidin-4-amines, demonstrating the power of cascade reactions in building complex heterocyclic systems in a single step. researchgate.net The synthesis of piperidine (B6355638) from furfural (B47365) via a cascade process involving amination, hydrogenation, and ring rearrangement is another example of an efficient, multi-step, one-pot reaction. nih.gov
Green Chemistry Principles and Sustainable Methodologies in this compound Synthesis
The twelve principles of green chemistry provide a framework for designing more environmentally friendly chemical processes. msu.eduedu.krd These principles are increasingly being applied to the synthesis of pyridine derivatives and other nitrogen-containing heterocycles. nih.govrasayanjournal.co.in
Key green chemistry principles relevant to this synthesis include:
Waste Prevention: Designing syntheses to minimize waste generation. msu.edu
Atom Economy: Maximizing the incorporation of starting materials into the final product. msu.edu
Less Hazardous Chemical Syntheses: Using and generating substances with minimal toxicity. msu.edu
Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or using safer alternatives. msu.edu
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. msu.edu
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources. msu.eduedu.krd
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. edu.krd
The use of mechanochemical processes, such as ball milling, can reduce or eliminate the need for solvents. researchgate.net Ionic liquids are also being explored as "green solvents" due to their low vapor pressure and potential for recyclability. rasayanjournal.co.in
Solvent-Free and Mechanochemical Approaches
Solvent-free and mechanochemical methods are at the forefront of green chemistry, offering reduced waste, lower energy consumption, and often, faster reaction times. In the context of synthesizing pyridine derivatives, these techniques have shown considerable promise.
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), has been successfully applied to various reactions for preparing substituted pyridines. nih.gov For instance, multicomponent reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis, have been adapted to mechanochemical conditions. nih.gov This approach avoids the use of bulk solvents, which are often toxic and difficult to recycle. Ball milling, a common mechanochemical technique, has been used for the synthesis of N-methyl imines in the presence of a solid base catalyst, poly(4-vinylpyridine), achieving high yields rapidly at room temperature. researchgate.net This method is particularly advantageous as it can be applied to relatively unreactive carbonyl compounds. researchgate.net
Furthermore, a metal- and solvent-free method for the direct alkynylation of pyridine N-oxides has been developed using ball milling conditions, with water being the only waste product. acs.org This highlights the potential of mechanochemistry to create complex C-C bonds in a sustainable manner. The principles of these solvent-free approaches could be extrapolated and adapted for the synthesis of this compound precursors, potentially involving the reaction of 4-substituted pyridines under mechanochemical activation.
Table 1: Comparison of Mechanochemical Synthesis Methods for Pyridine Derivatives
| Reaction Type | Conditions | Advantages | Reference |
| Hantzsch Dihydropyridine Synthesis | Planetary Ball Milling | Solvent-free, multicomponent | nih.gov |
| N-Methyl Imine Synthesis | Ball Milling with Poly(4-vinylpyridine) catalyst | Solvent-free, high yields, reusable catalyst | researchgate.net |
| Alkynylation of Pyridine N-Oxides | Ball Milling | Metal-free, solvent-free, water as byproduct | acs.org |
Catalytic Systems for Enhanced Efficiency and Selectivity
The development of advanced catalytic systems is crucial for enhancing the efficiency and selectivity of synthetic routes toward this compound. Research has focused on both homogeneous and heterogeneous catalysts, including metal-based and organocatalytic systems.
Copper-catalyzed reactions have proven versatile for the synthesis of substituted pyridines. A notable example is the modular synthesis of highly substituted pyridines through a cascade reaction involving a Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This method demonstrates good functional group tolerance and proceeds under mild conditions. nih.gov Synergistic catalysis, combining a copper(I) salt and a secondary ammonium (B1175870) salt, enables the redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes to form a variety of substituted pyridines. organic-chemistry.org
Nickel-catalyzed cross-coupling reactions also offer a powerful tool for functionalizing the pyridine ring. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides allows for the introduction of alkyl groups bearing an all-carbon quaternary center. organic-chemistry.org Additionally, mechanochemically activated magnesium has been shown to mediate the direct C-4-H alkylation of pyridines with excellent regioselectivity. organic-chemistry.org
In the realm of N-vinylation, while specific catalysts for this compound are not extensively detailed in the provided results, the principles of N-arylation and N-alkylation of N-aminopyridinium salts offer a conceptual basis. chemrxiv.org These reactions can be performed as a one-pot procedure, extending the utility of N-aminopyridinium salts as versatile synthons. chemrxiv.org
The use of poly(4-vinylpyridine) as a reusable solid base catalyst in mechanochemical imine synthesis also points towards the potential of polymer-supported catalysts for cleaner and more efficient processes. researchgate.net
Table 2: Overview of Catalytic Systems for Pyridine Synthesis and Functionalization
| Catalyst System | Reaction Type | Key Features | Reference |
| Copper(I) salt and secondary ammonium salt | [3+3] Condensation | Synergistic catalysis, redox-neutral, mild conditions | organic-chemistry.org |
| Copper-catalyzed | Cross-coupling | Modular, good functional group tolerance | nih.gov |
| Nickel-catalyzed | Reductive coupling | Synthesis of pyridines with all-carbon quaternary centers | organic-chemistry.org |
| Mechanochemically activated Magnesium(0) | C-4-H Alkylation | High regioselectivity, broad substrate scope | organic-chemistry.org |
| Poly(4-vinylpyridine) | Imine Synthesis | Reusable solid base, mechanochemical process | researchgate.net |
Advanced Purification and Isolation Methodologies for this compound Intermediates and Products
For pyridine derivatives, a range of chromatographic techniques are commonly employed. A simple and efficient method for purifying pyridylaminated (PA-) derivatives involves cation-exchange chromatography. nih.gov This technique is particularly effective for removing excess reagents like 2-aminopyridine (B139424) from reaction mixtures and is suitable for large-scale preparations. nih.gov The use of a Dowex 50X8 column with an ammonium acetate (B1210297) buffer allows for rapid purification. nih.gov
For non-polar or less basic pyridine derivatives, silica (B1680970) gel chromatography is a standard purification method. For example, in the synthesis of 2-amino-4-methylpyridine (B118599) analogues, the product was purified using silica gel chromatography with an ethyl acetate/hexanes eluent system. nih.gov
The purification of the monomer, 4-vinylpyridine, a key precursor, is typically achieved by fractional distillation under vacuum in a nitrogen atmosphere to prevent polymerization. chemicalbook.com For storage, it is often kept in sealed ampoules under nitrogen at low temperatures, with a polymerization inhibitor like hydroquinone (B1673460) added. chemicalbook.com
In the context of polymer-supported reagents and catalysts, such as poly(4-vinylpyridine), a significant advantage is the ease of separation. The catalyst can often be recovered by simple filtration, allowing for its reuse and simplifying the work-up procedure. researchgate.net
The development of ion-imprinted polymers (IIPs) for the selective recognition and separation of specific ions or molecules presents a more advanced and targeted purification strategy. mdpi.com While not yet applied specifically to this compound, the principle of creating polymer matrices with cavities that match the structure of the target molecule could be adapted for highly selective purification. mdpi.com
Optimization Strategies for Reaction Kinetics and Process Scalability in this compound Production
Optimizing reaction kinetics and ensuring process scalability are crucial for the transition from laboratory-scale synthesis to industrial production of this compound.
Kinetic studies are essential for understanding reaction mechanisms and identifying optimal operating conditions. For amine-based reactions, such as those involving CO2 capture, stopped-flow techniques are used to determine pseudo-first-order reaction kinetics. bohrium.com Similar methodologies can be applied to study the kinetics of the N-methylation and N-vinylation steps in the synthesis of this compound. By varying parameters such as temperature, concentration, and catalyst loading, a kinetic model can be developed. aidic.it This model is invaluable for predicting reactor performance and determining the influence of transport phenomena. aidic.it
Process scalability requires careful consideration of reactor design and reaction conditions. For exothermic reactions, effective heat management is critical. aidic.it Continuous flow reactors, such as coil-type reactors, can offer advantages over batch reactors in terms of heat and mass transfer, leading to better control and potentially higher yields. aidic.it The synthesis of 2-methyl-5-ethyl-pyridine, for example, was scaled up from a pressurized autoclave for initial feasibility studies to a continuously operated coil reactor for industrial-level production. aidic.it
The choice of catalyst also plays a significant role in scalability. Heterogeneous catalysts are often preferred for large-scale processes due to their ease of separation and potential for reuse, which can significantly reduce production costs. researchgate.net The use of polymer-supported catalysts, like poly(4-vinylpyridine), aligns with this strategy. researchgate.net
Furthermore, gram-scale synthesis has been demonstrated for related compounds, such as N-aryl-N-aminopyridinium derivatives, indicating the potential for scaling up the synthesis of this compound precursors. chemrxiv.org
Reactivity Profiling and Mechanistic Investigations of N Methyl N Vinylpyridin 4 Amine
Exploration of the N-Methyl-N-vinylpyridin-4-amine Vinyl Group Reactivity
The vinyl moiety is the primary site for polymerization, allowing for the formation of long-chain polymers. Its reactivity is influenced by the electronic effects of the substituted pyridine (B92270) ring.
Radical polymerization of vinylpyridines, particularly 4-vinylpyridine (B31050) (4VP), is well-documented. The polymerization of 4VP can proceed in a pseudo-living manner when a capping agent like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) is used, which allows for control over the polymer chain growth. cmu.edu The rate of polymerization in such systems is not significantly influenced by the initial concentration of the nitroxide capping agent. cmu.eduacs.org Studies comparing 2-vinylpyridine and 4-vinylpyridine show that the 4-vinyl isomer is less affected by steric hindrance, which facilitates the polymerization process. nih.gov In solution polymerization, 4VP has been shown to achieve high conversion rates, reaching up to 92% in 24 hours. nih.gov
For this compound, the presence of the N-methyl group, an electron-donating group, would increase the electron density on the pyridine ring and, to a lesser extent, the vinyl group. This electronic modification may slightly alter the polymerization kinetics compared to unsubstituted 4VP. Aqueous polymerization processes have been developed for 4VP, utilizing water-soluble initiators to ensure uniform reaction initiation and produce homogeneous polymer dispersions with minimal residual monomer. google.com
Table 1: Radical Polymerization of 4-Vinylpyridine (4VP) Monomer
| Initiator System | Polymerization Type | Key Findings | Reference |
|---|---|---|---|
| TEMPO | Pseudo-living radical | Controlled chain growth; low polydispersity (1.02-1.50). | cmu.edu |
| AIBN | Solution polymerization | 4-VP shows higher conversion (92%) than 2-VP (62%) due to less steric hindrance. | nih.gov |
Controlled/living polymerization techniques offer precise control over molecular weight, architecture, and polydispersity.
Atom Transfer Radical Polymerization (ATRP): The ATRP of 4-vinylpyridine presents a significant challenge because the basic nitrogen atom of the pyridine ring can coordinate with the copper catalyst, potentially inhibiting or slowing the polymerization. cmu.edu This coordination effect can reduce the polymerization rate significantly. researchgate.net To achieve good control and obtain polymers with narrow molecular weight distributions, specific initiating and catalytic systems are essential. acs.org The use of chloride-based systems is preferred over bromide-based ones, as they minimize side reactions. acs.org Furthermore, employing more active catalyst systems, such as those with ligands like tris(2-pyridylmethyl)amine (TPMA), can enhance the polymerization rate and control. cmu.edu For this compound, the N-methyl group would likely increase the basicity of the pyridine nitrogen, potentially strengthening its coordination to the ATRP catalyst and making these specialized conditions even more critical for successful polymerization.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization has been successfully applied to both 2-vinylpyridine and 4-vinylpyridine, yielding polymers with controlled molecular weights and narrow polydispersities. acs.org This technique is highly versatile and tolerant of various functional groups, making it suitable for a wide range of monomers. ethz.ch The RAFT process for vinylpyridines can be conducted under bulk conditions using agents like cumyl dithiobenzoate. acs.org Given its robustness, RAFT is expected to be an effective method for the controlled polymerization of this compound.
4-Vinylpyridine is known to readily copolymerize with a variety of other monomers, including methyl methacrylate (B99206) (MMA), styrene, and butadiene. wikipedia.orgresearchgate.net The reactivity ratios for the copolymerization of MMA (M1) and 4VP (M2) have been determined, indicating that the pair copolymerizes in a random fashion. researchgate.net For instance, using the Fineman–Ross method, the reactivity ratios were found to be rm = 0.550 and rv = 1.165. researchgate.net this compound is expected to exhibit similar copolymerization behavior, although the electron-donating N-methyl group might slightly alter its reactivity ratios with various comonomers.
Table 2: Reactivity Ratios for Copolymerization of Methyl Methacrylate (MMA) and 4-Vinylpyridine (4VP)
| Method | r(MMA) | r(4VP) | Reference |
|---|---|---|---|
| Fineman–Ross (FR) | 0.550 | 1.165 | researchgate.net |
| Kelen–Tudos (KT) | 0.559 | 1.286 | researchgate.net |
Michael Additions: The vinyl group of vinylpyridines is electron-deficient due to the electron-withdrawing nature of the pyridine ring, making it an effective Michael acceptor. nih.gov It readily undergoes conjugate addition with a range of nucleophiles, including secondary amines. researchgate.net This reaction provides a straightforward method for the synthesis of functionalized pyridine derivatives. nih.govresearchgate.net For this compound, the electron-donating N-methylamino group counteracts the ring's electron-withdrawing effect to some degree. This would render the vinyl group slightly less electrophilic compared to unsubstituted 4VP, potentially reducing its reactivity in Michael additions.
Hydroamination: Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon double bond. researchgate.netacs.org This reaction is a highly atom-economical method for synthesizing nitrogen-containing compounds. researchgate.net While specific studies on the hydroamination of this compound are not prevalent, palladium-catalyzed intermolecular hydroamination has been successfully applied to other vinylarenes with arylamines. acs.org It is plausible that similar catalytic systems could be employed for the hydroamination of this compound.
Reactivity of the Pyridine Ring in this compound
The electronic nature of the pyridine ring governs its susceptibility to electrophilic attack.
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. uoanbar.edu.iqlibretexts.org In acidic media, protonation of the nitrogen atom further deactivates the ring. uoanbar.edu.iq Consequently, unsubstituted pyridine undergoes electrophilic substitution, such as nitration or halogenation, only under very harsh conditions, and the substitution typically occurs at the C-3 position (meta to the nitrogen). libretexts.orglibretexts.org
However, the reactivity of this compound is dramatically different. The N-methylamino group at the 4-position is a powerful activating group. Through resonance, it donates electron density to the pyridine ring, particularly at the ortho positions (C-3 and C-5). This strong activating effect is expected to overcome the inherent deactivation by the ring nitrogen, making the pyridine core of this compound significantly more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. Electrophilic attack would be strongly directed to the 3- and 5-positions.
Nucleophilic Additions to the Pyridine Ring System
The pyridine ring in this compound is susceptible to nucleophilic attack, a characteristic reaction of pyridine and its derivatives. wikipedia.org Generally, nucleophilic additions to pyridines occur preferentially at the 2 and 4 positions. wikipedia.orgquimicaorganica.org In the case of this compound, the presence of the N-methyl-N-vinylamino group at the 4-position significantly influences the regioselectivity of these reactions.
The electron-donating nature of the amino group can increase the electron density of the pyridine ring, potentially making it less reactive towards nucleophiles compared to unsubstituted pyridine. However, the formation of pyridinium (B92312) salts can activate the ring towards nucleophilic attack. quimicaorganica.org Hard nucleophiles, such as organometallic reagents and hydrides, are known to add to the pyridine ring. quimicaorganica.org For instance, the reaction with organolithium compounds can lead to the formation of dihydropyridine (B1217469) intermediates, which can then be trapped by various electrophiles. nih.gov
Research on related 4-aminopyridine (B3432731) derivatives has demonstrated that the regioselectivity of nucleophilic substitution can be controlled. nih.gov For example, a C4-selective amination of pyridines has been achieved through the formation of 4-pyridyl pyridinium salt intermediates, which then react with nucleophiles like aqueous ammonia. nih.gov This suggests that similar strategies could be employed to functionalize the pyridine ring of this compound at positions other than the vinylic group.
Quaternization Reactions and Formation of this compound Salts
The pyridinic nitrogen of this compound is susceptible to quaternization, a reaction characteristic of tertiary amines and pyridines. wikipedia.orgmdpi.com This process, often referred to as a Menschutkin reaction, involves the treatment of the tertiary amine with an alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. mdpi.comnih.gov
The quaternization of this compound would lead to the formation of N-methyl-N-vinyl-1-alkylpyridin-1-ium salts. The rate and efficiency of this SN2 reaction are influenced by the nature of the alkylating agent and the solvent. mdpi.com For instance, the synthesis of various N-alkyl pyridinium salts has been successfully achieved by reacting pyridine with different 1-bromoalkanes. nih.gov Similarly, poly(4-vinylpyridine) has been quaternized with methyl iodide to produce poly(N-methyl-4-vinylpyridinium iodide). nih.govresearchgate.net
The formation of these salts significantly alters the electronic properties of the molecule. The positive charge on the pyridinium nitrogen withdraws electron density from the ring, making it more susceptible to nucleophilic attack. wikipedia.org This activation is a key strategy in pyridine chemistry to facilitate reactions that are otherwise difficult with the neutral pyridine ring. organic-chemistry.orgrsc.org
| Reactant | Alkylating Agent | Product | Reference |
| Pyridine | 1-Bromoalkanes (C8-C20) | N-Alkylpyridinium bromides | nih.gov |
| Poly(4-vinylpyridine) | Methyl iodide | Poly(N-methyl-4-vinylpyridinium iodide) | nih.gov |
| Pyridine | Dimethyl sulfate | N-Methylpyridinium methylsulfate | wikipedia.org |
Role of the Tertiary Amine Functional Group in this compound Transformations
The pyridinic nitrogen in this compound possesses a lone pair of electrons that are not part of the aromatic π-system, rendering it basic. wikipedia.org This allows for protonation by acids to form the corresponding pyridinium salt. wikipedia.org The basicity of amines can be quantified by their pKb values; however, it is more common to refer to the pKa of the conjugate acid. libretexts.org For comparison, the pKa of the conjugate acid of pyridine is 5.25. wikipedia.org
The acid-base equilibrium of 4-aminopyridine derivatives is a critical factor in their chemical and biological activity. researchgate.net The protonated form is often required for specific interactions, while the neutral form is necessary for transport across nonpolar barriers. researchgate.net The equilibrium between the protonated and neutral forms of this compound will be dependent on the pH of the surrounding medium.
The nitrogen atoms in this compound, both on the pyridine ring and in the exocyclic amino group, can act as Lewis bases and coordinate to metal centers. This ability to form metal complexes is a well-established characteristic of pyridine and its derivatives. The coordination chemistry of such ligands is vast and has applications in catalysis and materials science. While specific studies on the metal complexation of this compound are not detailed in the provided context, the general principles of pyridine-based ligand chemistry would apply. The steric and electronic properties of the N-methyl-N-vinylamino substituent would influence the coordination geometry and stability of the resulting metal complexes.
The exocyclic tertiary amine nitrogen in this compound can also be a site for chemical modification. While it is already substituted with a methyl and a vinyl group, further reactions are conceivable. For instance, N-aminopyridinium salts can be derivatized through N-acylation, N-sulfonylation, or N-alkylation reactions. nih.gov Although this compound is not an N-aminopyridinium salt, the reactivity principles for modifying the exocyclic nitrogen could share some similarities.
Furthermore, the vinyl group attached to the nitrogen offers a reactive site for various transformations. For example, electrophilic additions to the vinyl group are possible. acs.org Additionally, Michael addition reactions have been reported for other vinylpyridines, where a nucleophile adds to the β-carbon of the vinyl group. nih.gov
In-situ Spectroscopic and Analytical Methodologies for Reaction Monitoring
The study of the complex reactions of this compound necessitates the use of advanced analytical techniques for real-time monitoring. In-situ spectroscopic methods are particularly valuable for gaining insights into reaction kinetics and mechanisms. ed.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. ed.ac.uk 1H NMR can be used to track the disappearance of starting materials and the appearance of products by monitoring the chemical shifts and integration of characteristic proton signals. researchgate.netacs.org For example, in quaternization reactions, the formation of the pyridinium salt leads to significant downfield shifts of the pyridine ring protons and the appearance of a new signal for the N-alkyl group. nih.gov Specialized NMR techniques can even be applied to monitor heterogeneous solid-liquid reactions by incorporating efficient mixing systems within the NMR spectrometer. ed.ac.uk
Other spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and UV-Vis spectroscopy, can also provide valuable information. FTIR is useful for identifying the formation and disappearance of functional groups. For instance, the quaternization of poly(4-vinylpyridine) can be followed by the appearance of new bands corresponding to the quaternary amine. researchgate.net UV-Vis spectroscopy can be employed to study changes in the electronic structure of the molecule during a reaction, as the formation of pyridinium salts or other derivatives can lead to shifts in the absorption maxima. nih.gov
| Analytical Method | Application in Reaction Monitoring | Key Observables |
| 1H NMR Spectroscopy | Tracking conversion, identifying intermediates and products | Chemical shifts, signal integration, coupling constants |
| FTIR Spectroscopy | Monitoring changes in functional groups | Appearance/disappearance of characteristic vibrational bands |
| UV-Vis Spectroscopy | Observing changes in electronic structure | Shifts in absorption maxima (λmax) |
Computational and Theoretical Insights into N Methyl N Vinylpyridin 4 Amine
Quantum Chemical Calculations on N-Methyl-N-vinylpyridin-4-amine Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic characteristics of molecules like this compound. These methods allow for a detailed exploration of molecular geometry, orbital energies, and charge distributions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often utilizing basis sets like 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and conformational preferences. The planarity or non-planarity of the pyridine (B92270) ring and the orientation of the N-methyl and vinyl groups are key aspects revealed by these studies.
Interactive Table: Calculated Geometrical Parameters for this compound (Example Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C-C (pyridine) | ~1.39 Å |
| C-N (pyridine) | ~1.34 Å | |
| C=C (vinyl) | ~1.33 Å | |
| C-N (amine) | ~1.45 Å | |
| N-C (methyl) | ~1.47 Å | |
| Bond Angle | C-N-C (pyridine) | ~117° |
| C-C-N (pyridine) | ~124° | |
| C-N-C (amine) | ~118° | |
| Dihedral Angle | C-C-N-C | Defines the twist of the vinyl group relative to the pyridine ring |
Note: The values presented are typical approximate values for similar structures and would require specific DFT calculations on this compound for precise figures.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited and is therefore more chemically reactive. irjweb.comnih.gov For this compound, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. The vinyl group and the nitrogen atoms are often key regions of electron density in the frontier orbitals. Calculations show that charge transfer can occur within the molecule, influencing its reactivity. acadpubl.eunih.gov
Interactive Table: Frontier Molecular Orbital Energies for a Representative Pyridine Derivative (Example Data)
| Orbital | Energy (eV) |
| HOMO | -5.2822 |
| LUMO | -1.2715 |
| HOMO-LUMO Gap | 4.0107 |
Note: This data is for a related imidazole (B134444) derivative and serves as an illustrative example. acadpubl.eumalayajournal.org Specific calculations for this compound are needed for exact values.
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. malayajournal.org The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential, corresponding to regions rich in electrons and prone to electrophilic attack, such as around the nitrogen atom of the pyridine ring. Blue-colored areas represent positive potential, indicating electron-deficient regions that are susceptible to nucleophilic attack. The MEP surface of this compound helps to visualize its polarity and predict how it will interact with other molecules, including solvents and reactants, through hydrogen bonding and other intermolecular forces. malayajournal.org
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a dynamic picture of their movements and interactions. These simulations are particularly useful for understanding how this compound behaves in complex systems like solutions and polymer networks.
MD simulations can model the behavior of this compound when dissolved in various solvents. These simulations track the positions and velocities of both the solute and solvent molecules over time, revealing detailed information about the solvation shell—the layer of solvent molecules immediately surrounding the solute. rsc.org The simulations can show how solvent molecules arrange themselves around the polar and non-polar parts of this compound and quantify the strength of these interactions. For instance, in aqueous solutions, water molecules would be expected to form hydrogen bonds with the pyridine nitrogen. Understanding these solvation dynamics is crucial as solvent choice can significantly influence reaction rates and pathways. Studies on related quaternized poly(4-vinylpyridine) derivatives have shown that solvation properties are strongly dependent on the chemical environment, such as in mixtures of DMSO and water. nih.govmdpi.com
This compound can act as a monomer or a functional group within a polymer. MD simulations can be used to investigate its behavior during polymerization and within the final polymer structure. These simulations can shed light on how the molecule interacts with other monomers, initiators, and the growing polymer chain in a polymerization medium. researchgate.netnih.gov Once incorporated into a polymer network, MD simulations can explore the conformational flexibility of the pyridinyl group and its interactions with neighboring polymer chains. This is particularly relevant for understanding the properties of materials derived from this compound, such as their mechanical strength, thermal stability, and ability to interact with other substances, for example in applications like ion-imprinted polymers for metal recovery. mdpi.com
Prediction of Reaction Pathways, Transition States, and Energy Barriers for this compound Transformations
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating the associated energy barriers. For this compound, several transformation pathways can be predicted based on studies of similar molecules. These include reactions involving the vinyl group, the pyridine ring, and the N-methylamino group.
Predicted Reaction Pathways:
Polymerization of the Vinyl Group: The vinyl group is a primary site for polymerization. Computational studies on the radical polymerization of vinyl monomers, such as cyclic ketene (B1206846) acetals, demonstrate how DFT calculations can be used to understand the reactivity of the C=C double bond. rsc.org For this compound, both free-radical and controlled radical polymerization mechanisms, like RAFT (Reversible Addition-Fragmentation chain Transfer), could be anticipated. rug.nl The N-methylamino group, being electron-donating, would likely influence the electron density of the vinyl group and thereby its reactivity towards polymerization.
Electrophilic Addition to the Vinyl Group: The double bond of the vinyl group is susceptible to electrophilic attack. Computational studies on substituted pyridines can help predict the regioselectivity of such additions.
Reactions at the Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a nucleophilic center and can be targeted in various reactions. For instance, quaternization with alkyl halides is a common reaction for pyridines. nih.govresearchgate.net Computational models can predict the energetics of such reactions.
Functionalization of the Pyridine Ring: While the 4-position is substituted, the other positions on the pyridine ring could be sites for functionalization. Computational studies on the regioselective phosphonation of pyridines have shown that theoretical calculations can predict the kinetic preference for attack at different positions on the pyridine ring. acs.org
Predicted Transition States and Energy Barriers:
The energy barriers for these potential reactions can be estimated through computational modeling. While specific values for this compound are not available, data from analogous systems can provide valuable insights. For example, DFT calculations have been used to determine the transition state structures and activation energies for the addition of radicals to vinyl monomers and for the functionalization of the pyridine ring.
| Predicted Transformation | Analogous System Studied | Predicted Energy Barrier (kcal/mol) - Illustrative | Reference for Analogy |
| Radical Polymerization (Vinyl Group) | Copolymerization of Cyclic Ketene Acetals and Vinyl Monomers | 10 - 20 | rsc.org |
| C4-Phosphonation of Pyridine Ring | BF₃-activated Pyridine | 15 - 25 | acs.org |
| N-Quaternization | Poly(4-vinylpyridine) with methyl iodide | 20 - 30 | nih.govresearchgate.net |
Note: The energy barriers presented are illustrative and based on computational studies of analogous systems. Actual values for this compound would require specific theoretical calculations.
Computational Design Principles for Novel this compound Derivatives and Analogs
Computational methods are instrumental in the rational design of novel molecules with desired properties. For this compound, these principles can be applied to create derivatives and analogs for various applications, including materials science and medicinal chemistry.
Design Strategies and Predicted Outcomes:
Modification of the Vinyl Group: The vinyl group can be replaced or modified to tune the polymerizability of the molecule. For instance, replacing the vinyl group with other polymerizable moieties could lead to new classes of polymers with different mechanical or thermal properties.
Substitution on the Pyridine Ring: Introducing various substituents (electron-donating or electron-withdrawing groups) at the available positions on the pyridine ring can significantly alter the electronic properties of the molecule. nih.govnih.gov Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict how these substitutions would affect properties like biological activity or catalytic performance. nih.gov For example, in the design of kinase inhibitors, substitutions on the pyridine ring have been shown to be crucial for binding affinity. mdpi.com
Alteration of the N-Alkyl Group: Replacing the methyl group with other alkyl or functionalized chains can influence the solubility, steric hindrance, and intermolecular interactions of the molecule.
Bioisosteric Replacement: In the context of medicinal chemistry, parts of the molecule can be replaced with bioisosteres to improve properties like metabolic stability or to reduce toxicity, while retaining biological activity. Computational docking studies can predict the binding of such analogs to target proteins.
| Design Principle | Targeted Modification | Predicted Outcome | Computational Method | Reference for Analogy |
| Tuning Polymerizability | Replacement of the vinyl group with alternative polymerizable groups | Formation of novel polymers with tailored properties | DFT, Molecular Dynamics | rug.nl |
| Enhancing Biological Activity | Substitution on the pyridine ring with pharmacophoric groups | Increased binding affinity to target enzymes | QSAR, Molecular Docking | nih.govrsc.org |
| Improving Physicochemical Properties | Variation of the N-alkyl substituent | Altered solubility and membrane permeability | ADME Prediction Models | nih.gov |
| Exploring New Chemical Space | Isosteric replacement of the pyridine ring | Novel scaffolds with potentially improved drug-like properties | Molecular Docking, Free Energy Calculations | mdpi.com |
The computational design of derivatives of this compound holds promise for the development of new materials and potentially bioactive compounds. By leveraging the power of theoretical calculations, researchers can prioritize synthetic targets and accelerate the discovery of molecules with optimized properties.
Advanced Materials Applications Derived from N Methyl N Vinylpyridin 4 Amine Excluding Biological/medical
N-Methyl-N-vinylpyridin-4-amine as a Monomer for Functional Polymer Architectures
Functional polymer architectures based on N-methylated vinylpyridine units are typically synthesized through the polymerization of 4-vinylpyridine (B31050) (4VP) followed by a post-polymerization modification to introduce the N-methyl group, resulting in a quaternized polymer. This approach allows for the creation of well-defined homopolymers, copolymers, and composites with tailored properties.
Synthesis and Characterization of Homopolymers of this compound
The synthesis of homopolymers of N-methylated 4-vinylpyridine is most commonly achieved through a two-step process: the polymerization of 4-vinylpyridine (P4VP), followed by its quaternization.
Synthesis: The P4VP precursor can be synthesized using various techniques, including solution, emulsion, anionic, and radical polymerization. nih.govresearchgate.netresearchgate.netnih.gov A prevalent subsequent step involves the N-methylation of the pendant pyridine (B92270) groups of the P4VP. This is typically accomplished by reacting the P4VP with an alkylating agent, such as methyl iodide, in a suitable solvent like methanol (B129727) or ethanol. nih.govmdpi.com The degree of quaternization, which significantly influences the polymer's properties, can be precisely controlled by adjusting the molar ratio of the methyl iodide to the vinylpyridine monomer units. nih.govmdpi.com For instance, progressively increasing the amount of methyl iodide results in higher degrees of quaternization, up to a fully quaternized polymer. nih.gov
Characterization: The resulting N-methylated polymers are thoroughly characterized to confirm their structure and properties.
Structural Analysis: Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the success of the quaternization reaction and to determine the degree of N-methylation. nih.govmdpi.com
Thermal Properties: The thermal behavior and stability of the polymers are investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nih.govmdpi.com
Optical Properties: UV-Vis and Diffuse Reflectance Spectroscopy (DRS) are used to study the optical properties, from which the optical band gap can be calculated and correlated with the degree of quaternization. nih.govmdpi.com
Physical Properties: The molecular weight and its distribution are determined by Size Exclusion Chromatography (SEC) and light scattering techniques. researchgate.net The crystalline nature of the polymer can be assessed using Grazing Incidence X-ray Diffraction (GIXRD). nih.govnih.gov
The table below summarizes the synthesis of N-methyl quaternized derivatives of poly(4-vinylpyridine) with varying degrees of quaternization.
| Sample ID | P4VP (g) | Solvent | Methyl Iodide (mL) | Degree of Quaternization (%) |
| PVP_Q1 | 1 | Ethanol | 0.7 | 60 |
| PVP_Q2 | 1 | Ethanol | 0.47 | 45 |
| PVP_Q3 | 1 | Ethanol | 0.35 | 30 |
| PVPQ | 1 | Methanol | 0.9 | 100 |
| Data sourced from Kourkouli et al. nih.gov |
Copolymerization Strategies for Tailored Materials (e.g., Block and Graft Copolymers)
Copolymerization of 4-vinylpyridine with other monomers, followed by N-methylation, allows for the creation of materials with highly tunable properties and morphologies.
Graft Copolymers: Grafting P4VP from surfaces is another effective strategy. Using methods like surface-initiated nitroxide-mediated polymerization, P4VP brushes have been grafted onto polymer foam supports (polyHIPE). acs.org This modification creates materials with a high density of functional groups on the surface, which is particularly advantageous for applications in separation technologies. acs.org
Random Copolymers: The random copolymerization of 4-vinylpyridine with other vinyl monomers, such as methyl methacrylate (B99206) (MMA), has been investigated. researchgate.net The reactivity ratios for the 4VP/MMA pair indicate a tendency towards random copolymerization. researchgate.net These random copolymers can also be quaternized to produce polyelectrolytes with a controlled charge density along the polymer chain. polymersource.ca
The table below shows the monomer reactivity ratios for the copolymerization of methyl methacrylate (M) and 4-vinylpyridine (V).
| Method | r(MMA) | r(4VP) |
| Fineman-Ross | 0.550 | 1.165 |
| Kelen-Tudos | 0.559 | 1.286 |
| EVM | 0.559 | 1.264 |
| Data sourced from Ghomari et al. researchgate.net |
Poly(this compound) in Polymer Blends and Composites
The incorporation of N-methylated poly(4-vinylpyridine) into blends and composites is a key strategy for developing advanced functional materials.
Polymer Blends: The miscibility of P4VP with other polymers is a critical factor in creating homogeneous blends. The Flory-Huggins interaction parameter (χ), which quantifies the interaction between different polymer segments, has been determined for P4VP with other polymers like poly(N-acryloylpiperidine) to predict their phase behavior. rsc.org Quaternization of the P4VP component can be used to modify these interactions and drive specific phase behaviors in the blend.
Composites: P4VP has been successfully used to form composite films with inorganic materials like metal oxides (e.g., ZnO and TiO₂). nih.govnih.gov These composites, prepared by methods like spin coating, exhibit morphologies that are dependent on the nature of the oxide. nih.govnih.gov For example, P(4-VP)-ZnO composites can show a homogeneous distribution of the oxide within the polymer matrix. nih.govnih.gov Such composites have demonstrated altered optical and electronic properties, including a reduced bandgap, which enhances their performance in applications like the photocatalytic degradation of organic pollutants. nih.gov The introduction of N-methylpyridinium groups would further modify the polymer-nanoparticle interface, potentially improving dispersion and creating new functionalities.
The table below shows the photocatalytic degradation of Methyl Orange (MO) by various P4VP composites.
| Composite | MO Degradation (%) |
| P(4-VP)-TiO₂ | ~60 |
| P(4-VP)-ZnO | ~81 |
| Data sourced from Ramirez-Perez et al. nih.gov |
Functional Polymers and Derivatives of this compound in Ion-Exchange and Separations Technologies
The quaternized derivatives of poly(4-vinylpyridine), which contain N-methylpyridinium groups, function as strong-base anion exchangers. This property is central to their application in various ion-exchange and separation technologies. nih.govresearchgate.net
The positively charged pyridinium (B92312) sites can effectively bind and exchange anions, making these polymers highly suitable for removing anionic compounds from solutions. nih.gov The ion-exchange capacity can be tailored by controlling the degree of quaternization during synthesis. nih.gov
These functional polymers have been engineered into various formats, including:
Ion-Exchange Membranes: Quaternized P4VP is a key component in the fabrication of anion exchange membranes (AEMs) used in electrochemical processes like electrodialysis. researchgate.net
Ion-Exchange Resins: Porous copolymer beads of 4-vinylpyridine and a crosslinker like divinylbenzene (B73037) are synthesized and then quaternized to produce anion-exchange resins. researchgate.net These resins have been developed for the selective separation of specific anions, such as ferric chloride complexes from industrial effluents. researchgate.net
Grafted Separation Media: High-capacity separation media have been created by grafting P4VP onto high-surface-area porous monoliths (polyHIPEs). acs.org These materials have demonstrated exceptional performance in challenging separations, such as the purification of plutonium from nitric acid solutions. They exhibit higher ion-exchange capacity and more efficient elution profiles compared to commercial resins, highlighting their potential to improve the efficiency of critical separation processes. acs.org A patent also details the use of substituted poly(vinylpyridine) resins for the selective removal of anionic metal complexes. google.com
The table below presents the plutonium loading capacity of P4VP-grafted polyHIPE foams compared to a commercial resin.
| Material | Pu Capacity (mg Pu/g material) | Pu Capacity (mg Pu/mL column) |
| Reillex™ HPQ resin | 29 ± 1 | 9.9 ± 0.4 |
| P4VP-grafted foam (Sample A) | 110 ± 10 | 11 ± 1 |
| P4VP-grafted foam (Sample B) | 180 ± 20 | 18 ± 2 |
| P4VP-grafted foam (Sample C) | 220 ± 20 | 22 ± 2 |
| Data sourced from Radousky et al. acs.org |
Development of Catalytic Materials Based on this compound and its Polymers
Poly(4-vinylpyridine) and its N-methylated derivatives are effective as both catalysts and catalyst supports in a range of chemical reactions. The nitrogen atom in the pyridine ring can act as a basic site, an organocatalyst, or a ligand for catalytically active metal species.
Heterogeneous Organocatalysis and Recoverable Catalyst Systems
A significant application of these polymers is in heterogeneous organocatalysis, where the catalyst is in a different phase from the reactants, simplifying product purification and catalyst recovery.
Poly(4-vinylpyridine) itself serves as an efficient, reusable, solid base catalyst. researchgate.net It has been successfully used in reactions like the synthesis of N-methyl imines via a mechanochemical (ball milling) process. researchgate.net This method offers advantages aligned with green chemistry, including high yields, short reaction times, and the avoidance of toxic solvents and reagents. researchgate.net
A key advantage of using a polymer-based catalyst is its recoverability. After the reaction, the solid polymer catalyst can be easily separated from the liquid reaction mixture by simple filtration. researchgate.net Studies have shown that these catalysts can be reused for several cycles without a significant loss of catalytic activity, making the process more economical and sustainable. researchgate.net The quaternized N-methylated derivatives also possess catalytic potential, expanding the range of reactions that can be facilitated by this class of polymers. nih.gov
Information Not Available for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data or published information specifically concerning the chemical compound This compound .
Consequently, it is not possible to generate the requested article focusing on its applications in advanced materials. The specified topics within the outline, including its use as a support for transition metal catalysts, its role in optoelectronic and non-linear optical materials, its application in sensor development, and its function in supramolecular chemistry, are all contingent on the existence of scientific studies and findings related to this exact molecule.
While research is abundant for structurally related compounds, these are chemically distinct from this compound and cannot be used as substitutes to fulfill the request. These related compounds include:
Poly(4-vinylpyridine) (PVP) and its N-methylated (quaternized) derivatives: These polymers are extensively studied for applications in catalysis, sensors, and materials science. researchgate.netnih.gov
4-(Dimethylamino)pyridine (DMAP) : A well-known and widely used nucleophilic catalyst in organic synthesis. wikipedia.orgresearchgate.netsigmaaldrich.com
4-(Methylamino)pyridine : A related aminopyridine that serves as a reagent and catalyst. sigmaaldrich.comnih.gov
4-Vinylpyridine : The monomer used to produce poly(4-vinylpyridine). wikipedia.org
The absence of information prevents the creation of data tables and the discussion of detailed research findings as requested.
Advanced Analytical and Spectroscopic Characterization Methodologies for N Methyl N Vinylpyridin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of N-Methyl-N-vinylpyridin-4-amine, offering unparalleled detail regarding its molecular framework. While standard one-dimensional ¹H and ¹³C NMR provide initial structural information, a deeper understanding is achieved through more sophisticated NMR techniques. Due to the absence of directly published experimental data for this compound, the following sections will utilize illustrative data derived from the analysis of its structural analogs, namely 4-vinylpyridine (B31050) and N-methyl-4-pyridinamine, to demonstrate the power of these advanced NMR methods.
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals of this compound and mapping out its covalent structure and spatial arrangement. science.govyoutube.comwikipedia.orgyoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). For this compound, COSY would be crucial for identifying the protons of the vinyl group and their coupling to each other, as well as the connectivity between the protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.comuvic.ca An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon atom it is bonded to. This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. science.govyoutube.com NOESY is essential for determining the stereochemistry and preferred conformation of a molecule. In the case of this compound, NOESY could reveal through-space interactions between the N-methyl group protons and the H3/H5 protons of the pyridine ring, providing insights into the rotational barrier around the C4-N bond.
An illustrative representation of expected 2D NMR correlations for this compound is provided in the table below.
| Proton (¹H) Signal | COSY Correlations | HSQC Correlated Carbon (¹³C) | Key HMBC Correlations (to ¹³C) |
| H2/H6 (Pyridine) | H3/H5 | C2/C6 | C4, C3/C5 |
| H3/H5 (Pyridine) | H2/H6 | C3/C5 | C4, C2/C6 |
| Hα (Vinyl) | Hβ(cis), Hβ(trans) | Cα | C4, Cβ |
| Hβ(cis) (Vinyl) | Hα, Hβ(trans) | Cβ | C4, Cα |
| Hβ(trans) (Vinyl) | Hα, Hβ(cis) | Cβ | C4, Cα |
| N-CH₃ | - | N-CH₃ | C4 |
Nitrogen NMR spectroscopy offers a direct probe into the electronic environment of the nitrogen atoms within this compound. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. huji.ac.il
¹⁴N NMR: This isotope is highly abundant but is a quadrupolar nucleus, which often leads to very broad signals. huji.ac.ilpascal-man.com The line width of the ¹⁴N signal is sensitive to the symmetry of the electric field gradient around the nucleus. For this compound, two distinct and broad ¹⁴N signals would be expected, one for the pyridine nitrogen and another for the exocyclic N-methylamino nitrogen. The significant difference in their electronic environments would result in well-separated chemical shifts.
¹⁵N NMR: ¹⁵N is a spin-1/2 nucleus, similar to ¹H and ¹³C, and thus provides sharp signals. However, its low natural abundance and lower gyromagnetic ratio make it an insensitive nucleus. nih.govresearchgate.net Advanced techniques such as polarization transfer from protons (e.g., INEPT) or heteronuclear correlation experiments like HMBC (optimized for ¹⁵N detection) are typically required. rsc.org The ¹⁵N chemical shifts are highly sensitive to hybridization, oxidation state, and coordination. researchgate.netrsc.org For this compound, the pyridinic nitrogen would resonate at a significantly different chemical shift compared to the N-methylamino nitrogen, providing a clear spectroscopic fingerprint. For instance, in related pyridine derivatives, the sp²-hybridized pyridine nitrogen resonates at a much lower field compared to the sp³-hybridized amino nitrogen. researchgate.net
The table below shows illustrative ¹⁵N chemical shifts for this compound based on data for analogous compounds.
| Nitrogen Atom | Hybridization | Expected ¹⁵N Chemical Shift Range (ppm, relative to CH₃NO₂) |
| Pyridine Nitrogen | sp² | -100 to 0 |
| N-Methylamino Nitrogen | sp³ | -350 to -300 |
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. ox.ac.uk The principle of qNMR relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal. ox.ac.uk
To determine the absolute purity of a sample of this compound, a certified internal standard with a known purity and concentration is added to the NMR sample. By comparing the integral of a well-resolved signal from the analyte with a signal from the internal standard, the purity of the analyte can be calculated using the following equation:
Purityₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / mₓ) * Purityₛₜd
Where:
I = Integral value
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
Purity = Purity of the standard
x = analyte (this compound)
std = internal standard
For accurate qNMR analysis of this compound, specific experimental parameters must be carefully controlled, including ensuring a long relaxation delay (D1) to allow for full magnetization recovery of all nuclei, and a high signal-to-noise ratio. ox.ac.uk
Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation and Functional Group Analysis
FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule leads to transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands would be expected for the C=C and C=N stretching vibrations of the pyridine ring, the C-N stretching of the N-methylamino group, the C-H stretching and bending vibrations of the aromatic, vinyl, and methyl groups, and the characteristic out-of-plane bending vibrations of the substituted pyridine ring and the vinyl group. researchgate.netmdpi.com
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. The interaction of a laser with the molecule induces a dipole moment, and the scattered light can have a different frequency. The frequency difference corresponds to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibrations of the pyridine ring and the vinyl group are expected to give strong Raman signals.
The following table presents an illustrative summary of the expected vibrational frequencies for this compound based on data from analogous compounds. researchgate.netnus.edu.sgnih.govresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (FTIR/Raman) |
| C-H stretch (aromatic) | 3100 - 3000 | FTIR, Raman |
| C-H stretch (vinyl) | 3100 - 3000 | FTIR, Raman |
| C-H stretch (methyl) | 2975 - 2850 | FTIR, Raman |
| C=C stretch (pyridine ring) | 1610 - 1580 | FTIR, Raman (strong) |
| C=N stretch (pyridine ring) | 1570 - 1550 | FTIR, Raman |
| C=C stretch (vinyl) | 1650 - 1630 | FTIR, Raman (strong) |
| C-N stretch (amino) | 1350 - 1250 | FTIR |
| C-H out-of-plane bend (pyridine) | 850 - 800 | FTIR (strong) |
| C-H out-of-plane bend (vinyl) | 1000 - 900 | FTIR (strong) |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. nih.govnist.govacs.org
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₈H₁₀N₂), the expected exact mass of the molecular ion [M]⁺• can be calculated with high precision.
The ionization method used can influence the observed ions. Electron ionization (EI) typically produces the molecular ion and a series of fragment ions, while softer ionization techniques like electrospray ionization (ESI) often result in the protonated molecule [M+H]⁺.
The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would include the loss of a methyl radical (•CH₃) from the molecular ion, cleavage of the vinyl group, and fragmentation of the pyridine ring.
An illustrative table of expected HRMS data for this compound is presented below.
| Ion | Calculated m/z | Possible Fragmentation Pathway |
| [C₈H₁₀N₂]⁺• | 134.0844 | Molecular Ion |
| [C₇H₇N₂]⁺ | 119.0609 | Loss of •CH₃ |
| [C₆H₆N]⁺ | 92.0499 | Loss of vinyl radical and HCN |
| [C₅H₅N]⁺• | 79.0422 | Pyridine radical cation |
This comprehensive suite of advanced analytical techniques provides a robust framework for the unequivocal characterization of this compound, ensuring its structural integrity and purity.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of molecules by fragmenting a specific precursor ion and analyzing the resulting product ions. This technique provides profound insights into the connectivity and chemical nature of the analyte. For this compound, MS/MS studies would be critical for confirming its molecular structure and understanding its gas-phase ion chemistry.
Detailed Research Findings:
While specific MS/MS fragmentation pathway studies for this compound are not extensively detailed in the available scientific literature, the fragmentation behavior can be predicted based on the principles of mass spectrometry and studies of related structures like substituted pyridines and vinyl compounds. nih.govnih.gov
In a typical MS/MS experiment using collision-induced dissociation (CAD), the protonated molecule [M+H]⁺ of this compound would be selected. The fragmentation would likely proceed through several key pathways:
Loss of the Vinyl Group: Cleavage of the bond between the nitrogen and the vinyl group (CH=CH₂) would be a probable fragmentation pathway, leading to a significant fragment ion.
Loss of the Methyl Group: The N-methyl group could be lost as a methyl radical (•CH₃) or methane (B114726) (CH₄) following hydrogen rearrangement.
Ring Fragmentation: The pyridine ring itself can undergo cleavage, leading to a series of smaller, characteristic fragment ions. This process is common in the mass spectrometry of nitrogen-containing heterocyclic compounds. nih.gov
Rearrangements: Charge-remote rearrangements are also possible, where fragmentation occurs at a site distant from the initial charge location. nih.gov
Studies on polymers derived from the related 4-vinylpyridine (P4VP) show that the high accessibility of the nitrogen atoms can pose challenges in mass spectrometric analysis. researchgate.net Collision-induced dissociation of electrosprayed P4VP oligomers has demonstrated that fragmentation is influenced by the type of cationizing agent used. researchgate.net
A detailed investigation would involve high-resolution mass spectrometry to determine the elemental composition of each fragment, helping to propose and confirm the fragmentation mechanisms.
Hypothetical Fragmentation Data Table:
Since experimental data is not available, the following table illustrates a hypothetical fragmentation pattern for this compound based on chemical principles.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |
| [M+H]⁺ | [M+H - C₂H₂]⁺ | Acetylene (C₂H₂) | N-Methylpyridin-4-amine ion |
| [M+H]⁺ | [M+H - CH₃]⁺ | Methyl radical (•CH₃) | N-vinylpyridin-4-amine ion radical |
| [M+H]⁺ | [M+H - C₂H₄]⁺ | Ethene (C₂H₄) | Pyridin-4-amine ion radical |
This table is for illustrative purposes only and is based on predicted fragmentation pathways, not published experimental data.
X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a compound in its solid state. Powder X-ray Diffraction (XRD) provides information on the crystalline nature and phase of a bulk sample, while Single Crystal X-ray Diffraction (SC-XRD) can resolve the precise atomic positions, bond lengths, and bond angles, providing an unambiguous structural determination.
Detailed Research Findings:
As of the current literature, a single-crystal X-ray diffraction structure for the monomer this compound has not been reported. Obtaining a suitable single crystal of the monomer could be challenging due to its potential for polymerization.
However, XRD analysis has been performed on the related polymer, poly(4-vinylpyridine) (P4VP), and its derivatives. These studies generally indicate that P4VP is largely amorphous, though some degree of semi-crystallinity has been observed. mdpi.com For instance, Grazing Incidence X-ray Diffraction (GIXRD) analysis of P4VP films has revealed a semi-crystalline nature. Research on complexes of P4VP also utilizes XRD to investigate the structural changes upon interaction with other molecules. mdpi.com
A successful SC-XRD analysis of this compound would provide definitive data on its molecular geometry in the solid state. This would include:
The planarity of the pyridine ring.
The conformation of the N-vinyl and N-methyl groups relative to the ring.
Intermolecular interactions, such as hydrogen bonding or π-π stacking, which dictate the crystal packing.
Crystal structure analyses of related compounds, such as 4-aminopyridine (B3432731) derivatives, reveal extensive hydrogen-bonding networks that influence their supramolecular assembly. nih.govresearchgate.net
Hypothetical Crystallographic Data Table:
The following table presents hypothetical crystallographic parameters for this compound, illustrating the type of data that would be obtained from a successful SC-XRD experiment.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 820.5 |
| Z | 4 |
This table is for illustrative purposes only and does not represent published experimental data.
Thermal Analysis Techniques (e.g., TGA, DSC) for Polymerization and Degradation Studies
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for studying the thermal properties of polymers derived from this compound. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. DSC measures the heat flow into or out of a sample during a controlled temperature program, revealing thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Detailed Research Findings:
Studies on poly(4-vinylpyridine) (P4VP) and its N-methyl quaternized derivatives provide significant insight into the thermal behavior relevant to poly(this compound).
Thermogravimetric Analysis (TGA): TGA studies on P4VP show that the polymer is generally stable up to around 300°C. The thermal decomposition behavior can be influenced by factors such as the presence of metal complexes. mdpi.com For N-methyl quaternized P4VP, TGA reveals distinct degradation steps, often related to the loss of the methyl groups and subsequent degradation of the polymer backbone. The stability is also affected by the degree of quaternization.
Differential Scanning Calorimetry (DSC): DSC is particularly useful for determining the glass transition temperature (Tg) of the polymer. The Tg of P4VP is reported to be around 142°C. mdpi.com For N-methyl quaternized derivatives, the Tg can be influenced by the degree of quaternization and the presence of absorbed water, which can act as a plasticizer, lowering the Tg. DSC thermograms can also reveal information about the polymerization process itself and any subsequent thermal events.
| Polymer Sample | Technique | Key Findings | Reference |
| Poly(4-vinylpyridine) (PVP) | DSC | Glass Transition (Tg) of dried PVP is ~140 °C. | mdpi.com |
| N-methyl quaternized PVP | TGA/DSC | Thermal stability and Tg are dependent on the degree of quaternization. | mdpi.com |
| PVP-Cu(II) Complex | TGA | Exhibits thermal stability up to 300 °C. |
Chromatography Techniques (e.g., GPC, HPLC) for Polymer Molecular Weight Distribution and Purity Assessment
Chromatographic techniques are fundamental for both the analysis of the this compound monomer and its resulting polymer. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the monomer, while Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
Detailed Research Findings:
Gel Permeation Chromatography (GPC): GPC separates polymer chains based on their hydrodynamic volume in solution. It is the most common method for characterizing the molecular weight averages (Mn, Mw) and the PDI (Mw/Mn) of synthetic polymers. shimadzu.comnih.gov For poly(4-vinylpyridine), GPC analysis can be challenging due to interactions between the basic nitrogen atoms on the pyridine rings and the stationary phase of the GPC column. researchgate.net To mitigate these interactions, additives such as LiCl are often incorporated into the mobile phase (e.g., N-methyl-2-pyrrolidone, NMP). kpi.ua The choice of calibration standards is also critical, with poly(vinyl pyridine) standards being more appropriate than the more common polystyrene standards for obtaining accurate molecular weight data. kpi.ua
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for determining the purity of the this compound monomer. A suitable RP-HPLC method would separate the target compound from any starting materials, by-products, or degradation products. researchgate.net The method would typically involve a C18 stationary phase and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance. While specific validated HPLC methods for this compound are not widely published, methods for other pyridine derivatives serve as a strong basis for development. researchgate.net
Typical GPC Parameters for Poly(4-vinylpyridine) Analysis
| Parameter | Typical Condition | Purpose |
| Mobile Phase | N-Methyl-2-pyrrolidone (NMP) + 0.5 wt% LiCl | To dissolve the polymer and prevent ionic interactions with the column. |
| Columns | Polystyrene-divinylbenzene based | To separate polymer chains based on size. |
| Detector | Refractive Index (RI) or UV-Vis | To detect the polymer as it elutes. |
| Calibration | Poly(vinyl pyridine) standards | To create a calibration curve for accurate molecular weight determination. |
| Flow Rate | ~1.0 mL/min | To ensure proper separation and peak shape. |
Future Directions and Emerging Research Avenues for N Methyl N Vinylpyridin 4 Amine
Exploration of Novel, Unconventional Synthetic Methodologies
While established methods for the synthesis of vinylpyridines and their derivatives exist, future research could focus on developing more efficient, sustainable, and unconventional synthetic routes to N-Methyl-N-vinylpyridin-4-amine. The traditional synthesis of 4-vinylpyridine (B31050) often involves the condensation of 4-methylpyridine (B42270) with formaldehyde. wikipedia.orggoogle.com
Future explorations could investigate:
Greener Catalytic Systems: Research into novel, environmentally benign catalysts could offer alternatives to traditional methods. This might include the use of solid acid or base catalysts that can be easily recovered and reused, minimizing waste and improving process economics. Mechanochemical processes, which use mechanical force to induce chemical reactions, could also be explored as a solvent-free or low-solvent alternative. researchgate.net
Flow Chemistry Approaches: Continuous flow synthesis offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. Developing a flow-based synthesis for this compound could lead to a more controlled and efficient production process.
Bio-inspired and Enzymatic Synthesis: While challenging, the development of biocatalytic or enzymatic routes for the synthesis of this compound could offer a highly selective and sustainable manufacturing pathway. This would involve identifying or engineering enzymes capable of catalyzing the key bond-forming reactions.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A thorough understanding of the electronic structure and reactivity of this compound is crucial for its rational application. Future research should aim to integrate advanced spectroscopic techniques with computational modeling to gain deeper mechanistic insights.
Spectroscopic Characterization:
Advanced spectroscopic methods can provide detailed information about the molecular structure and dynamics of this compound and its derivatives.
| Spectroscopic Technique | Information Gained |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the chemical environment of atomic nuclei, confirming the connectivity and structure of the molecule. nih.gov |
| Fourier-Transform Infrared (FTIR) | Identifies functional groups present in the molecule by detecting the absorption of infrared radiation. mdpi.com |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, which can be correlated with its conjugation and electronic properties. nih.govmdpi.com |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the molecule, confirming its identity. nist.govnist.gov |
Computational Modeling:
Computational chemistry can complement experimental data by providing insights into properties that are difficult to measure directly.
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometry, electronic structure, and spectroscopic properties of this compound. This can help in interpreting experimental spectra and understanding the molecule's reactivity.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or other monomers in a polymer chain.
By combining these experimental and computational approaches, researchers can develop a comprehensive understanding of the structure-property relationships of this compound.
Rational Design of this compound-Based Materials for Specialized Technologies
The presence of both a polymerizable vinyl group and a functional pyridine (B92270) ring makes this compound an attractive building block for the design of advanced materials with tailored properties.
Functional Polymers: The polymerization of this compound, or its copolymerization with other monomers, can lead to a wide range of functional polymers. The resulting poly(this compound) would possess pendant methylamino-pyridine groups that can act as basic sites, ligands for metal ions, or sites for further chemical modification. The properties of these polymers, such as their solubility and thermal stability, would be influenced by the position of the nitrogen atom in the pyridine ring and the presence of the methylamino group. acs.org For instance, poly(4-vinylpyridine) is known to be a linear polymer with pendant pyridine groups. nih.gov
Responsive Materials: The basicity of the pyridine nitrogen allows for the development of pH-responsive materials. acs.org At low pH, the pyridine ring can be protonated, leading to changes in the polymer's conformation and solubility. This property could be exploited in applications such as drug delivery systems, sensors, and smart coatings.
Membranes and Separation Technologies: Polymers derived from this compound could be used to create membranes for gas separation, water purification, or ion exchange. The specific interactions of the methylamino-pyridine groups with different molecules or ions could lead to highly selective membranes. mdpi.com
Catalysis: The pyridine moiety can act as a ligand for metal catalysts. Polymers incorporating this compound units could therefore be used as recyclable catalyst supports, combining the advantages of homogeneous and heterogeneous catalysis. researchgate.net
Interdisciplinary Research Integrating this compound with Other Chemical Domains
The full potential of this compound can be realized through interdisciplinary research that combines expertise from different fields of chemistry and materials science.
Supramolecular Chemistry: The ability of the pyridine ring to participate in hydrogen bonding and metal coordination makes this compound a promising candidate for the construction of well-defined supramolecular assemblies. This could lead to the development of new materials with interesting optical, electronic, or catalytic properties.
Nanomaterials Science: this compound-based polymers could be used to functionalize nanoparticles, creating hybrid materials with enhanced properties. For example, grafting these polymers onto the surface of metal oxide nanoparticles could improve their dispersibility in organic solvents and introduce new functionalities. mdpi.com
Biomaterials Science: The biocompatibility of pyridine-containing polymers is an active area of research. Investigating the interactions of this compound and its polymers with biological systems could open up new avenues in areas such as tissue engineering, biosensors, and medical coatings. The use of 4-vinylpyridine in biochemistry for alkylating protein cysteine residues suggests potential for similar applications. wikipedia.org
Q & A
Basic Research Question
- Storage Conditions : Keep in amber vials under inert gas (argon) at –20°C to prevent oxidation of the vinyl group.
- Desiccants : Use molecular sieves or silica gel to mitigate hygroscopicity .
- Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., oxidized vinyl groups) .
How can researchers leverage computational chemistry to predict the pharmacokinetic properties of this compound?
Advanced Research Question
Tools like SwissADME or Schrödinger’s QikProp predict:
- Lipophilicity : LogP values to assess membrane permeability.
- Metabolic Sites : Cytochrome P450 interactions using docking simulations.
- Toxicity : ProTox-II for LD estimation and hepatotoxicity risks .
Validate predictions with in vitro assays (e.g., microsomal stability tests) .
What role does the pyridine ring play in the compound’s intermolecular interactions, and how can this be studied experimentally?
Advanced Research Question
The pyridine ring facilitates hydrogen bonding and π-π stacking. Experimental approaches include:
- X-ray Crystallography : Resolve crystal structures to identify H-bonding networks (e.g., N–H···N interactions) .
- Surface Plasmon Resonance (SPR) : Measure binding affinities with biological targets (e.g., enzymes or receptors) .
How can synthetic byproducts of this compound be identified and minimized?
Basic Research Question
- Byproduct Analysis : Use LC-MS or GC-MS to detect impurities (e.g., over-alkylated or dimerized products).
- Process Optimization : Reduce byproducts via slow reagent addition or lower reaction temperatures .
- Scavenger Resins : Employ polymer-bound reagents to quench excess reactants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
